molecular formula C24H30N2O2 B3537701 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide

1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide

Cat. No. B3537701
M. Wt: 378.5 g/mol
InChI Key: PNRVCNKJGCWMEZ-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide, also known as BML-210, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide involves its ability to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in regulating various physiological processes, including glucose and lipid metabolism, inflammation, and cell proliferation. Activation of PPARγ by 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide leads to the regulation of gene expression, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for lower concentrations to be used in experiments. Another advantage is its specificity for PPARγ, which reduces off-target effects. However, a limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents in experiments.

Future Directions

There are several future directions for the study of 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide. One direction is the investigation of its potential therapeutic properties in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is the development of more potent and selective PPARγ agonists based on the structure of 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide. Additionally, the optimization of the synthesis method of 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide may lead to more efficient and cost-effective production of the compound.
Conclusion
In conclusion, 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide is a synthetic compound that has shown potential therapeutic properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide may lead to the development of novel therapies for various diseases.

Scientific Research Applications

1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-17-5-11-21(12-6-17)25-22(27)18-13-15-26(16-14-18)23(28)19-7-9-20(10-8-19)24(2,3)4/h5-12,18H,13-16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRVCNKJGCWMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylbenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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